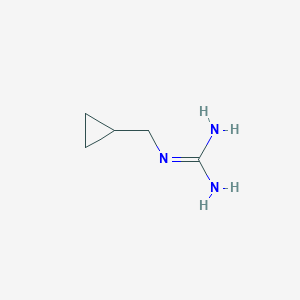

N-(cyclopropylmethyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(cyclopropylmethyl)guanidine”, also known as JB-POS-010 or JB010, is a guanidine derivative. It has been identified as an allosteric modulator of the sigma-1 receptor. Guanidine derivatives have found application in a diversity of biological activities .

Synthesis Analysis

The synthesis of guanidine derivatives involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . The guanylating agent, N,N′-Di-Boc-N-methylcyclopropyl-pyrazole-1-carboxamidine, have been obtained through Mitsunobu reaction between cyclopropanemethanol .Molecular Structure Analysis

The guanidine moiety carries a positive charge at physiological pH . The symmetric structure of the compound is characterized by a urea function, involving both the central amines of the two monomers .Chemical Reactions Analysis

The components of “this compound” were found to be spontaneously generated oligomers of the original compound . This discovery led to further investigations into the chemical nature of these components .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C5H11N3 and a molecular weight of 113.164. More detailed physical and chemical properties are not available from the search results.Scientific Research Applications

Versatility and Applications in Chemistry

N-(cyclopropylmethyl)guanidine, like other guanidine compounds, plays a versatile role in chemistry. Guanidine compounds are known for their applications in diverse areas such as nucleophilic organocatalysis, anion recognition, and coordination chemistry. They also feature in the synthesis of natural products, pharmaceuticals, and cosmetic ingredients, highlighting their wide-ranging practical applications (Sączewski & Balewski, 2013).

Synthesis and Biological Applications

Guanidines, including this compound, have found significant use due to their versatile functional group. The synthesis of these compounds involves methods such as reaction with activated guanidine precursors and metal-catalyzed guanidylation. These compounds are present in many natural products and have medicinal interest, with applications as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Selig, 2017).

Advances in Guanidine Synthesis

Recent advances in the synthesis of guanidines, a group that includes this compound, have expanded their application in biological activities. These developments include the preparation of cyclic guanidines such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which are key in many natural products and compounds with medicinal value (Shaw, Grayson, & Rozas, 2015).

Guanidine Derivatives in Therapeutic Agents

Guanidine derivatives, including this compound, are crucial in therapeutic agents for a spectrum of diseases. They are important for designing and developing novel drugs targeting the central nervous system, anti-inflammatory agents, chemotherapeutic agents, and more (Sączewski & Balewski, 2009).

Coordination Chemistry and Catalysis

In coordination chemistry, this compound and other guanidines serve as neutral, N-based donor ligands. They exhibit varied coordination modes at metals across the periodic table and have applications in catalytic processes (Coles, 2006).

Potential in Biological Activities

This compound, as part of the guanidine family, has potential in various biological activities. These include roles in enzyme systems like xanthine oxidase and nitric oxide synthase, with demonstrated in vivo effects in studies involving non-human primates and rodents (Oliver et al., 2004).

Synthesis and Applications in Medicinal Chemistry

Guanidines, including this compound, are essential in medicinal chemistry, especially in the synthesis of drugs and natural products. They have applications in organometallic chemistry, and their synthesis methods continue to evolve, enhancing their utility in various fields (Zhang, Xu, & Xi, 2015).

Mechanism of Action

Target of Action

N-(cyclopropylmethyl)guanidine, also known as 2-(cyclopropylmethyl)guanidine, is a guanidine derivative . Guanidine compounds are known to play key roles in various biological functions . .

Mode of Action

The mode of action of guanidine compounds often involves electrostatic interactions . At physiological pH, the guanidine moiety carries a positive charge, and it is suggested that the mechanism of action involves an electrostatic interaction between the negatively charged bacterial cell . .

Biochemical Pathways

Guanidine compounds are found in a variety of biochemical processes and natural products . They are represented in non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives

Result of Action

Guanidine compounds are known to exhibit various biological activities .

Safety and Hazards

Future Directions

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for “N-(cyclopropylmethyl)guanidine” could involve further exploration of its biological applications and potential uses in various fields .

properties

IUPAC Name |

2-(cyclopropylmethyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLRADFQOJCQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)

![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)

![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)

![ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2356419.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)

![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)